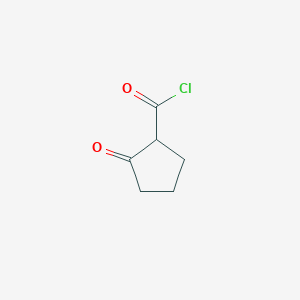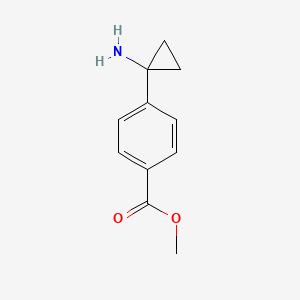
甲基4-(1-氨基环丙基)苯甲酸酯
概述
描述
“Methyl 4-(1-aminocyclopropyl)benzoate” is a synthetic organic compound . It is a colorless, crystalline solid that is soluble in most organic solvents . This compound is used in a variety of scientific applications, including the synthesis of many different compounds and the study of biochemical and physiological effects.
Synthesis Analysis
The synthesis of “Methyl 4-(1-aminocyclopropyl)benzoate” involves several steps. In one method, the compound is synthesized using hydrogen chloride in ethyl acetate . The reaction conditions vary, with some methods requiring the use of a cold pack and others requiring the reaction to take place at room temperature .Molecular Structure Analysis
The molecular formula of “Methyl 4-(1-aminocyclopropyl)benzoate” is C11H13NO2 . Its molecular weight is 191.23 g/mol . The InChI code for this compound is 1S/C11H13NO2/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11/h2-5H,6-7,12H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-(1-aminocyclopropyl)benzoate” is a solid or semi-solid or liquid . It has a topological polar surface area of 52.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 .科学研究应用
1. 精神病治疗应用
甲基4-(1-氨基环丙基)苯甲酸酯作为苯甲酸钠的一部分,已被研究用于精神病治疗的潜力。一项重要研究发现,抑制d-氨基酸氧化酶的苯甲酸钠显示出作为精神分裂症辅助治疗的潜力。通过改善慢性精神分裂症患者的症状和神经认知,证明了这一点。该研究强调了d-氨基酸氧化酶抑制在精神分裂症治疗新药开发中的新颖方法 (Lane et al., 2013)。
2. 材料科学中的光聚合
在材料科学领域,甲基4-(1-氨基环丙基)苯甲酸酯衍生物已被探索用作光引发剂。一项针对相关化合物的特定研究,甲基2-((4-苯甲酰苯基)((1-甲氧基-2-甲基-1-氧代丙烷-2-基)氧)氨基)-2-甲基丙酸甲酯,突出了其在亚硝基介导的光聚合中的应用,为开发先进材料的新方法提供了见解 (Guillaneuf et al., 2010)。
3. 化学合成和放射性药物
甲基4-(1-氨基环丙基)苯甲酸酯衍生物的合成对放射性药物领域具有重要意义。一项研究集中在合成[苄基-7-3H]和[苄酰-7-14C]甲基4-(2,5-二羟基苄氨基)苯甲酸酯上,展示了其在开发具有特定放射性特性的化合物中的相关性 (Taylor et al., 1996)。
4. 席夫碱衍生物的开发
关于甲基4-(4-氨基苯基乙烯基)苯甲酸酯的合成和表征的研究表明其作为席夫碱衍生物合成中的前体的潜力。通过各种分析方法对其性质的调查指出了该化合物在先进化学合成中的作用 (Mohamad et al., 2017)。
5. 植物生物学和香气生产
甲基4-(1-氨基环丙基)苯甲酸酯在植物生物学中具有重要意义,特别是在香气生产中。关于金鱼草花的研究确定了甲基苯甲酸酯,一个相关化合物,作为主要气味化合物。该研究提供了关于金鱼草花中甲基苯甲酸酯的酶催化合成和排放模式的见解,将其与传粉活动联系起来 (Dudareva et al., 2000)。
6. 抗炎性能
对甲基4-(1-氨基环丙基)苯甲酸酯衍生物的抗炎性能的研究显示出有希望的结果。一项关注新合成衍生物的研究突出了它们显著的抗炎活性,表明在制药开发中具有潜在应用 (Osarodion, 2020)。
7. 芳香酸降解
对假单胞菌降解芳香酸的研究确定了一个调节苯甲酸和甲基苯甲酸降解途径的基因,这些化合物与甲基4-(1-氨基环丙基)苯甲酸酯相关。这项研究对了解芳香化合物的微生物降解至关重要,对环境生物技术具有重要意义 (Cowles et al., 2000)。
8. 绿色化学应用
该化合物的衍生物已被研究其在绿色化学中的作用。例如,对甲基苯甲酸酯(包括甲基4-(1-氨基环丙基)苯甲酸酯)的水解和皂化研究为环保化学过程提供了见解(Alemán et al., 1999)。
9. 杀虫性能
对Piper guanacastensis的研究确定了甲基4-羟基-3-(3'-甲基-2'-丁烯基)苯甲酸酯作为对蚊幼虫的主要杀虫原理。这突显了这类化合物在开发天然杀虫剂方面的潜在用途(Pereda-Miranda et al., 1997)。
10. 神经精神研究
对甲基4-(1-氨基环丙基)苯甲酸酯衍生物的单胺氧化酶抑制研究探讨了它们在神经精神障碍治疗中的潜在用途。研究评估了它们的结合相互作用和动态稳定性,表明它们在开发这类疾病治疗方面的重要性(Ahmad et al., 2018)。
11. 毒理学研究
对甲基苯甲酸酯衍生物(包括甲基4-(1-氨基环丙基)苯甲酸酯)的毒理学方面进行了研究,特别是它们对像对硫酸酯酶1这样的酶的抑制作用。这些研究有助于了解这些化合物在药物领域的安全性(Korkmaz et al., 2022)。
作用机制
“Methyl 4-(1-aminocyclopropyl)benzoate” is used in the study of the mechanism of action of various compounds. It has been studied for its potential in psychiatric treatment, photopolymerization in material science, and in the development of Schiff base derivatives.
安全和危害
“Methyl 4-(1-aminocyclopropyl)benzoate” is classified as a GHS07 substance . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
methyl 4-(1-aminocyclopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-7-11/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMQWXLIAYMPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006037-03-1 | |
| Record name | Methyl 4-(1-aminocyclopropyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

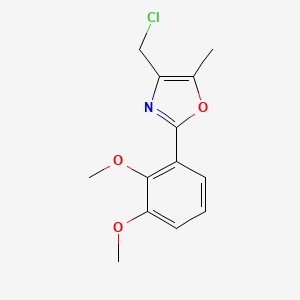
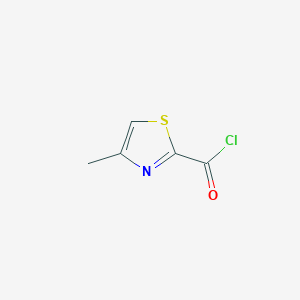
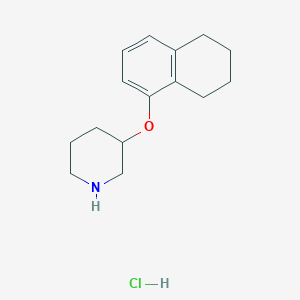
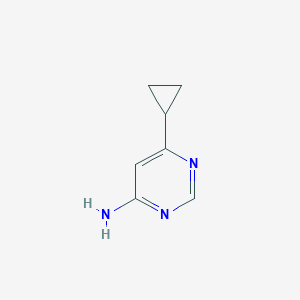


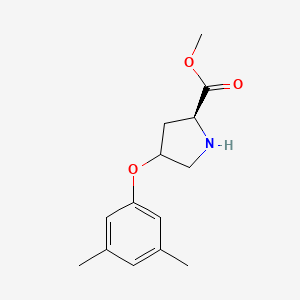
![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)
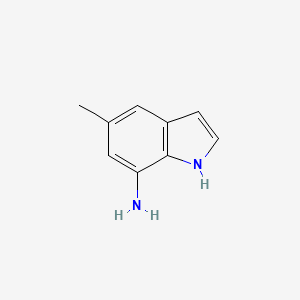
![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)
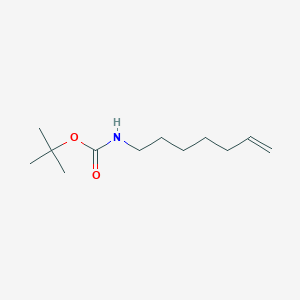
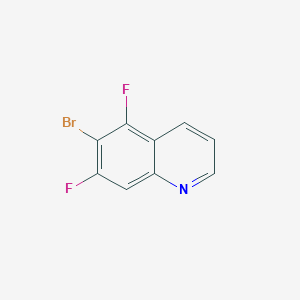
![Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1390167.png)
